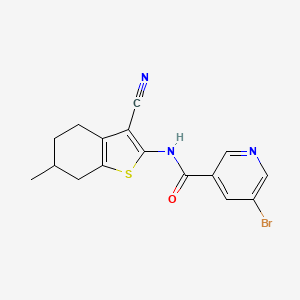
4-chloro-N-9H-xanthen-9-ylbenzenesulfonamide
Overview
Description
4-chloro-N-9H-xanthen-9-ylbenzenesulfonamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a fluorescent dye that can be used for labeling biomolecules and tracking their movement in cells and tissues. The compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mechanism of Action
The mechanism of action of 4-chloro-N-9H-xanthen-9-ylbenzenesulfonamide involves its ability to bind to biomolecules and emit fluorescence upon excitation with light. The compound contains a xanthene moiety that is responsible for its fluorescent properties. When the compound binds to a biomolecule, it undergoes a conformational change that results in a shift in its fluorescence emission spectrum. This shift can be used to monitor the binding and movement of the labeled biomolecule.
Biochemical and Physiological Effects
4-chloro-N-9H-xanthen-9-ylbenzenesulfonamide has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not interfere with cellular processes or cause toxicity at the concentrations typically used in research experiments. However, it is important to note that the compound may have different effects depending on the specific experimental conditions and cell types used.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-chloro-N-9H-xanthen-9-ylbenzenesulfonamide in lab experiments is its high sensitivity and specificity for labeling biomolecules. The compound emits bright fluorescence, allowing for easy detection and tracking of labeled molecules. It is also relatively easy to use and can be applied to a variety of experimental systems. However, there are some limitations to its use. For example, the compound may not be suitable for labeling certain types of biomolecules, and its fluorescence may be affected by changes in pH or other environmental factors.
Future Directions
There are many potential future directions for the use of 4-chloro-N-9H-xanthen-9-ylbenzenesulfonamide in scientific research. Some possible areas of exploration include:
1. Development of new labeling strategies using the compound to study different types of biomolecules.
2. Investigation of the compound's potential as a diagnostic tool for detecting biomolecules in clinical samples.
3. Exploration of the compound's ability to interact with different types of cells and tissues, and its potential use in drug discovery.
4. Development of new imaging techniques that utilize the compound's fluorescence properties to visualize biological processes in real-time.
Conclusion
In conclusion, 4-chloro-N-9H-xanthen-9-ylbenzenesulfonamide is a useful tool for scientific research due to its fluorescent properties. It can be used to label biomolecules and track their movement in cells and tissues, allowing researchers to study a wide range of biological processes. The compound has been synthesized using various methods, and its mechanism of action has been extensively studied. While there are some limitations to its use, there are many potential future directions for the compound in scientific research.
Synthesis Methods
The synthesis of 4-chloro-N-9H-xanthen-9-ylbenzenesulfonamide can be achieved using different methods. One of the most commonly used methods involves the reaction of xanthene with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then chlorinated using thionyl chloride to yield 4-chloro-N-9H-xanthen-9-ylbenzenesulfonamide. Other methods involve the use of different starting materials or different reaction conditions, but the overall process remains similar.
Scientific Research Applications
4-chloro-N-9H-xanthen-9-ylbenzenesulfonamide has been widely used in scientific research due to its fluorescent properties. It can be used to label biomolecules such as proteins, nucleic acids, and lipids, and track their movement in cells and tissues. This allows researchers to study the localization, dynamics, and interactions of these molecules in real-time. The compound has been used in a variety of research areas, including cell biology, neuroscience, and drug discovery.
properties
IUPAC Name |
4-chloro-N-(9H-xanthen-9-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO3S/c20-13-9-11-14(12-10-13)25(22,23)21-19-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)19/h1-12,19,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILADTPXOCBVEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)NS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90979291 | |
| Record name | 4-Chloro-N-(9H-xanthen-9-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90979291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(9H-xanthen-9-yl)benzenesulfonamide | |
CAS RN |
6325-76-4 | |
| Record name | NSC31119 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31119 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-N-(9H-xanthen-9-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90979291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-methylbenzoate](/img/structure/B4926275.png)
![N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4926282.png)

![2-amino-7-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4926292.png)


![1-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)azepane](/img/structure/B4926313.png)
![2-[(4-acetylphenyl)amino]-3-(dimethylamino)naphthoquinone](/img/structure/B4926321.png)
![ethyl 4-[(1,1-dioxido-2,3-dihydro-3-thienyl)amino]benzoate](/img/structure/B4926325.png)

![3-[(4-chlorophenyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}propanamide](/img/structure/B4926334.png)
![ethyl 3-[(2-chlorophenyl)amino]-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-3-oxopropanoate](/img/structure/B4926341.png)
